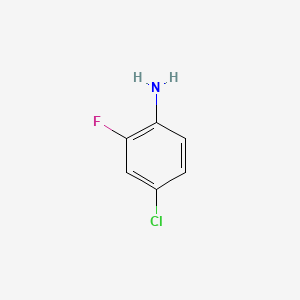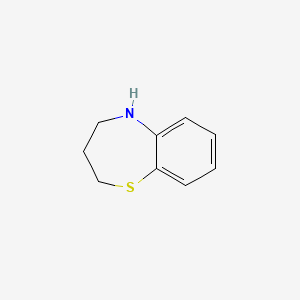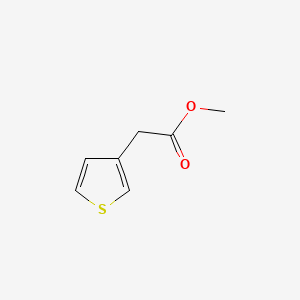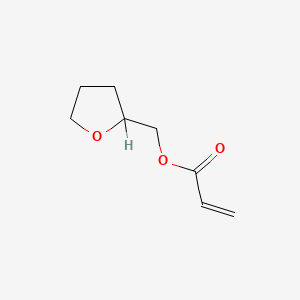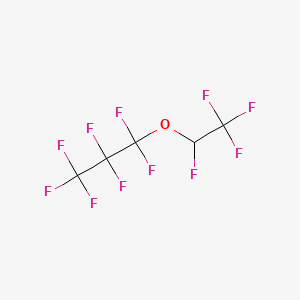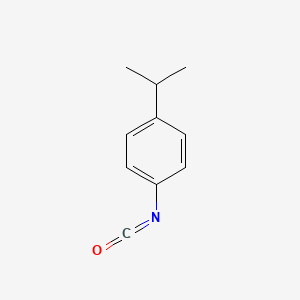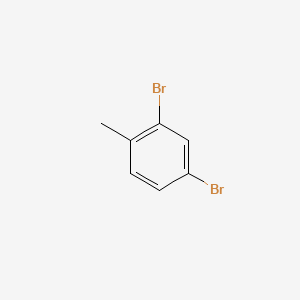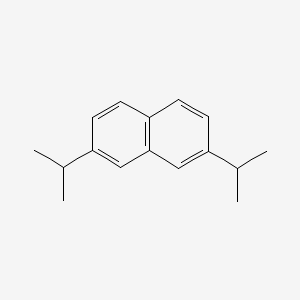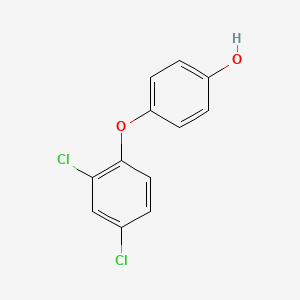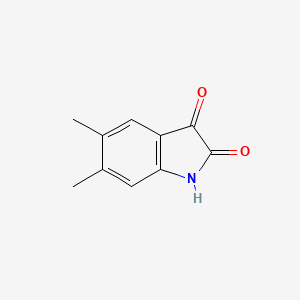
Indole-2,3-dione, 5,6-dimethyl-
描述
Indole-2,3-dione, 5,6-dimethyl-, also known as 5,6-Dimethylisatin, is a derivative of indole. It has been used as a reactant in the stereoselective preparation of substituted indoles via rhodium-catalyzed enantioselective coupling reaction of indoles with diazo compounds . It has also been used in the stereoselective synthesis of indolines via palladium-catalyzed asymmetric hydrogenation of unprotected indoles .
Molecular Structure Analysis
The molecular formula of Indole-2,3-dione, 5,6-dimethyl- is C10H9NO2 . The molecular weight is 175.18 g/mol . The InChI string is InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) . The canonical SMILES is CC1=CC2=C(C=C1C)NC(=O)C2=O .
Chemical Reactions Analysis
Indole-2,3-dione, 5,6-dimethyl- has been used as a reactant in various chemical reactions. For example, it has been used in the stereoselective preparation of substituted indoles via rhodium-catalyzed enantioselective coupling reaction of indoles with diazo compounds . It has also been used in the stereoselective synthesis of indolines via palladium-catalyzed asymmetric hydrogenation of unprotected indoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of Indole-2,3-dione, 5,6-dimethyl- include a molecular weight of 175.18 g/mol , an XLogP3 of 1.6 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , a rotatable bond count of 0 , an exact mass of 175.063328530 g/mol , a monoisotopic mass of 175.063328530 g/mol , and a topological polar surface area of 46.2 Ų .
科学研究应用
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives, including “Indole-2,3-dione, 5,6-dimethyl-”, are used in the synthesis of a large variety of heterocyclic compounds, such as indoles and quinolines . They are also used as raw material for drug synthesis .
- Method : The synthesis of indole derivatives often involves the use of bases like K2CO3 or Ag2CO3 . For example, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Construction of Indoles in Alkaloids
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The indole unit is recognized as one of the most significant moieties for drug discovery .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community . A rapid, cheap and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation, has been developed .
- Results : This process is amenable to rapid generation of trisubstituted indole libraries .
属性
IUPAC Name |
5,6-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIXNVFRUVHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224244 | |
| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-2,3-dione, 5,6-dimethyl- | |
CAS RN |
73816-46-3 | |
| Record name | 5,6-Dimethylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73816-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,3-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

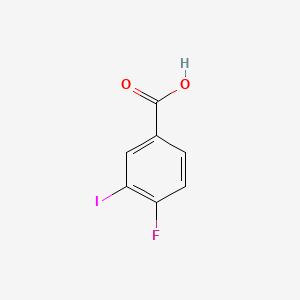
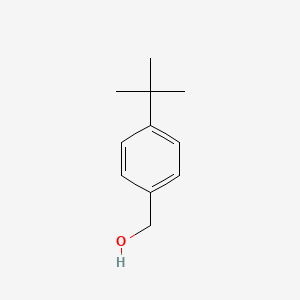
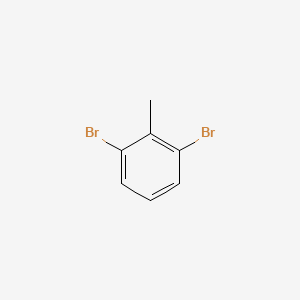
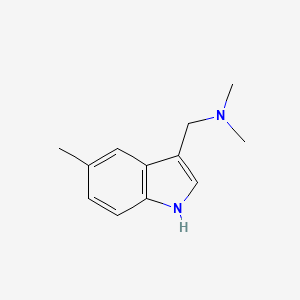
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)
